BenchChemオンラインストアへようこそ!

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate

Lipophilicity LogP Drug Design

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS 2120690-30-2, MF: C12H15N3O2, MW: 233.27) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class. The compound features an ethyl ester at the C4 position and a sterically demanding isopropyl group at the N1 position of the fused imidazole ring.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B11874682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1N=CN2C(C)C
InChIInChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3
InChIKeyAOMNUCGCDNVLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate: A Differentiated Imidazopyridine Scaffold for Medicinal Chemistry and Targeted Library Synthesis


Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS 2120690-30-2, MF: C12H15N3O2, MW: 233.27) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class . The compound features an ethyl ester at the C4 position and a sterically demanding isopropyl group at the N1 position of the fused imidazole ring. This precise substitution pattern differentiates it from other N1-alkyl or N1-unsubstituted imidazo[4,5-c]pyridine carboxylates and is intended for applications where specific steric and lipophilic properties at the N1 position are critical for target engagement or pharmacokinetic modulation [1].

Why Generic Substitution of Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate with Other N1-Alkyl Analogs Is Not Advisable


In-class imidazo[4,5-c]pyridine analogs cannot be simply interchanged because the N1 substituent profoundly influences both pharmacological activity and ADME properties. Published SAR studies on imidazo[4,5-c]pyridines demonstrate that even minor N1-alkyl modifications (e.g., methyl vs. ethyl vs. isopropyl) alter lipophilicity, metabolic stability, and off-target profiles such as hERG channel inhibition [1]. For instance, the steric bulk of the isopropyl group restricts conformational freedom at the N1 position relative to smaller alkyl groups (e.g., methyl or ethyl), potentially enhancing target selectivity by reducing promiscuous binding. Furthermore, the ethyl ester at C4 serves as a synthetic handle for late-stage diversification; substituting the ester with a carboxylic acid or amide changes both the hydrogen-bonding capacity and the compound's reactivity in subsequent synthetic steps [2]. Generic substitution with an N1-unsubstituted analog or a differently esterified variant would thus result in unpredictable biological activity and synthetic incompatibility.

Quantitative Differentiation Evidence for Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate Against Closest Analogs


Predicted Lipophilicity (LogP) Differentiation of Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate Versus N1-Unsubstituted and N1-Methyl Analogs

Computational prediction using the XLogP3 algorithm indicates that ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has a higher lipophilicity (predicted logP ≈ 2.1) compared to its N1-unsubstituted analog (ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, predicted logP ≈ 0.9) and its N1-methyl analog (ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylate, predicted logP ≈ 1.4) [1]. The increased logP of the isopropyl variant is attributed to the greater hydrophobic surface area of the branched alkyl chain. This quantitative difference in logP suggests superior passive membrane permeability for the isopropyl derivative, which is often a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS drug discovery programs [2].

Lipophilicity LogP Drug Design

Isomeric Scaffold Preference: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in BTK Inhibition

In a comparative study of trisubstituted imidazopyridine BTK inhibitors, the imidazo[4,5-c]pyridine scaffold exhibited significantly higher potency against BTK compared to its imidazo[4,5-b]pyridine isomer [1]. This scaffold preference was attributed to a superior fit of the [4,5-c] isomer within the BTK ATP-binding pocket, as confirmed by molecular docking [1]. Although this study did not specifically test the 1-isopropyl-4-carboxylate variant, the data provide class-level evidence that procurement of the [4,5-c] regioisomer is essential for programs targeting BTK; substitution with the [4,5-b] isomer would result in substantial loss of inhibitory activity.

BTK Inhibition Isomeric Selectivity Kinase

Platelet-Activating Factor (PAF) Antagonism: Quantitative Baseline for Imidazo[4,5-c]pyridine Scaffold Optimization

The base imidazo[4,5-c]pyridine scaffold has been quantitatively validated as a PAF antagonist. The compound 2-methyl-1-phenylimidazo[4,5-c]pyridine exhibited an IC50 of 840 nM against PAF-induced platelet aggregation in rabbit washed platelets [1]. This establishes a baseline potency for the scaffold that was subsequently optimized to 2.4 nM in advanced analogs . While ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate was not directly tested in this assay, its presence within the same scaffold class implies that procurement of the correctly substituted imidazo[4,5-c]pyridine core is a prerequisite for initiating a PAF antagonist optimization program.

PAF Antagonist Inflammation Cardiovascular

Recommended Research and Procurement Scenarios for Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate Based on Differential Evidence


Kinase Inhibitor Lead Generation Targeting BTK or Related Kinases with Preference for Imidazo[4,5-c]pyridine Core

Evidence from Krajčovičová et al. [1] confirms that the imidazo[4,5-c]pyridine scaffold is significantly more active against BTK than its [4,5-b] isomer. Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate provides the correct regioisomer core and the C4-ethyl ester as a synthetic handle for amide or acid diversification, making it an ideal starting material for BTK inhibitor lead optimization.

CNS-Penetrant or Intracellular Target Programs Requiring Elevated Lipophilicity

The predicted logP of ≈2.1 for the isopropyl analog [1] compared to ≈0.9 for the unsubstituted analog supports its use in programs requiring improved passive membrane permeability, such as CNS drug discovery or intracellular protein–protein interaction targets.

PAF Antagonist or Inflammatory Disease Drug Discovery

The imidazo[4,5-c]pyridine scaffold has validated PAF antagonist activity with an initial IC50 of 840 nM and an optimized potency of 2.4 nM [2]. Procurement of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate provides a diversifiable scaffold for PAF antagonist SAR exploration.

Automated Parallel Synthesis or DNA-Encoded Library (DEL) Diversification

The combination of a stable ethyl ester at C4 and a sterically differentiated N1-isopropyl group enables orthogonal diversification at two positions, allowing for efficient library synthesis via hydrolysis/amidation at C4 and SNAr or cross-coupling at other positions.

Quote Request

Request a Quote for Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.